Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate
Overview
Description
Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyphenyl group attached to a benzoate moiety through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate typically involves the condensation reaction between 4-methoxybenzaldehyde and methyl 2-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique structural features make it suitable for applications in materials science, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the benzoate moiety may contribute to binding affinity with target proteins.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzoate moiety.
Methyl 2-[[(4-chlorophenyl)methylene]amino]benzoate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness: Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate is unique due to the presence of both the methoxyphenyl and benzoate moieties, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields.
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methylideneamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(18)20-2/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSXJKIBCGUXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065812 | |
Record name | Benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-63-2, 14735-72-9 | |
Record name | Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93983-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14735-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014735729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(((4-methoxyphenyl)methylene)amino)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 2-[[(4-methoxyphenyl)methylene]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-(p-methoxybenzylidene)anthranilate | |
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Record name | Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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